N-(2,6-dichlorophenyl)undecanamide
Description
N-(2,6-Dichlorophenyl)undecanamide is a chlorinated aromatic amide characterized by a 2,6-dichlorophenyl group attached to an undecanamide (11-carbon aliphatic chain) via an amide linkage. The 2,6-dichloro substitution on the phenyl ring introduces significant steric and electronic effects, influencing molecular interactions, crystallinity, and reactivity.
Properties
Molecular Formula |
C17H25Cl2NO |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)undecanamide |
InChI |
InChI=1S/C17H25Cl2NO/c1-2-3-4-5-6-7-8-9-13-16(21)20-17-14(18)11-10-12-15(17)19/h10-12H,2-9,13H2,1H3,(H,20,21) |
InChI Key |
OFJDUGJRKMXDSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)undecanamide typically involves the reaction of 2,6-dichloroaniline with undecanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography is common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)undecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
N-(2,6-dichlorophenyl)undecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)undecanamide involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The amide group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Position and Electronic Effects
The position of chlorine atoms on the phenyl ring critically affects electronic properties. For example:
- N-(3,4-Dichlorophenyl)propanamide (Propanil) : The 3,4-dichloro substitution creates a distinct electronic environment compared to 2,6-dichloro derivatives. This positional difference reduces steric hindrance but increases electron-withdrawing effects, enhancing herbicide activity .
- N-(2,6-Dichlorophenyl)acetamide : The shorter acetamide chain (C2) results in higher 35Cl nuclear quadrupole resonance (NQR) frequencies (≈34–35 MHz) compared to longer alkyl chains. The undecanamide’s extended chain likely lowers NQR frequencies due to electron-donating alkyl effects, as observed in similar compounds .
Side Chain Modifications
- N-(2,6-Dichlorophenyl)formamide : The formamide group (C1) lacks alkyl substituents, leading to stronger hydrogen bonding and higher crystallinity. Phase transitions observed in this compound under thermal stress suggest that longer chains (e.g., undecanamide) may exhibit more flexible packing .
Physicochemical Properties
Key differences in physicochemical properties are summarized below:
| Compound Name | Phenyl Substituents | Amide Chain | 35Cl NQR Frequency (MHz)* | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| N-(2,6-Dichlorophenyl)undecanamide | 2,6-dichloro | Undecanamide (C11) | ~32–33 (estimated) | Not reported | Surfactants, polymers |
| N-(2,6-Dichlorophenyl)acetamide | 2,6-dichloro | Acetamide (C2) | 34–35 | 120–125 | Chemical intermediate |
| Propanil | 3,4-dichloro | Propanamide (C3) | Not reported | 93–94 | Herbicide |
| N-(2,6-Dichlorophenyl)-4-methylbenzamide | 2,6-dichloro | 4-methylbenzamide | Not reported | ~150–160 (estimated) | Research chemicals |
*NQR frequencies are inferred from , where alkyl chains reduce frequencies compared to aryl/chlorinated chains.
Crystallographic and Thermal Behavior
- Crystal Packing: The undecanamide’s long chain likely disrupts dense packing, leading to lower melting points and higher solubility in organic solvents compared to rigid analogs like N-(2,6-dichlorophenyl)benzamide. notes that side-chain substitutions primarily affect C(S)-C(O) bond lengths (≈1.50–1.54 Å in related structures), with minimal impact on other bonds .
- Phase Transitions : N-(2,6-Dichlorophenyl)formamide exhibits disorder-to-order transitions under thermal stress, a behavior less likely in undecanamide due to its flexible chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
